molecular formula C5H10N2O2 B1587518 Carbamimidoyl-acetic acid ethyl ester CAS No. 50551-10-5

Carbamimidoyl-acetic acid ethyl ester

Cat. No. B1587518
Key on ui cas rn: 50551-10-5
M. Wt: 130.15 g/mol
InChI Key: HSDKTLKBDJXJQU-UHFFFAOYSA-N
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Patent
US09447100B2

Procedure details

Carbamimidoyl-acetic acid ethyl ester (3.357 g, 25.8 mmol) was dissolved in AcOEt (20 mL). Chloroacetaldehyde (50% solution in water, 1.8 mL, 28.7 mmol) was added rapidly at room temperature. The solution stirred for 2 minutes until a precipitant formed. The solution was then brought to 65° C. for 0.5 h. The reaction mixture was then cooled and flash chromatographed with AcOEt. Product containing fractions were concentrated to give the desired material as a green solid. 0.68 g obtained, 31% yield. 1H NMR (400 MHz, CDCl3) δ 1.32 (t, J=7.2 Hz, 3H), 4.24 (q, J=7.0 Hz, 2H), 5.08 (brs, 2H), 6.10-6.13 (m, 1H), 6.25 (t, J=3.12, 1 Hz), 8.60 (brs, 1H); MS Calcd.: 154. Found 155 (M+H).
Quantity
3.357 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[NH:8])[NH2:7])[CH3:2].Cl[CH2:11][CH:12]=O>CCOC(C)=O>[CH2:1]([O:3][C:4]([C:5]1[CH:12]=[CH:11][NH:8][C:6]=1[NH2:7])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
3.357 g
Type
reactant
Smiles
C(C)OC(CC(N)=N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
ClCC=O

Conditions

Stirring
Type
CUSTOM
Details
The solution stirred for 2 minutes until a precipitant formed
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was then brought to 65° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
flash chromatographed with AcOEt
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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